Swertiamarin

Catalog No.
S544290
CAS No.
17388-39-5
M.F
C16H22O10
M. Wt
374.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swertiamarin

CAS Number

17388-39-5

Product Name

Swertiamarin

IUPAC Name

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1

InChI Key

HEYZWPRKKUGDCR-QBXMEVCASA-N

SMILES

O=C1OCC[C@]2(O)C1=CO[C@@H](O[C@@H]3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O)[C@@H]2C=C

Solubility

Soluble in DMSO

Synonyms

swertiamarin, swertiamaroside

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Description

The exact mass of the compound Swertiamarin is 374.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antidiabetic Properties

Swertiamarin has shown promise in regulating blood sugar levels. Studies suggest it may improve insulin sensitivity and function in cells, potentially aiding in blood sugar control []. Further research is needed to determine its effectiveness and appropriate dosages in human diabetic patients.

Neuroprotective Effects

Swertiamarin's antioxidant and anti-inflammatory properties are being investigated for their potential neuroprotective effects. Studies have shown it may protect brain cells from damage caused by oxidative stress, which is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's [, ]. While these results are encouraging, more research is required to understand its efficacy in treating these conditions.

Anticancer Potential

Swertiamarin's ability to inhibit the growth and proliferation of cancer cells has garnered scientific interest. Research suggests it may induce cell death (apoptosis) in various cancer cell lines []. However, further investigation is necessary to determine its effectiveness in human cancer treatment and identify potential mechanisms of action.

Swertiamarin is a naturally occurring secoiridoid glycoside primarily found in plants of the Gentianaceae family, particularly in species like Enicostemma littorale and Swertia chirata. Its molecular formula is C₁₆H₂₂O₁₀, with a molecular weight of 374. It is characterized by its bitter taste, a common feature among compounds in this family, and has been extensively studied for its diverse pharmacological properties, including hepatoprotective, analgesic, anti-inflammatory, antidiabetic, antioxidant, neuroprotective, and gastroprotective effects .

  • Anti-inflammatory activity: Studies suggest Swertiamarin might inhibit the NF-kB pathway, a key inflammatory signaling cascade [].
  • Antioxidant activity: The presence of hydroxyl groups in Swertiamarin's structure suggests potential free radical scavenging activity, which could contribute to its antioxidant properties [].
  • Skin regeneration: Swertiamarin might stimulate the proliferation of skin cells and collagen synthesis, promoting wound healing and reducing wrinkles [].

Swertiamarin undergoes various chemical transformations, primarily hydrolysis facilitated by bacterial β-glucosidase to yield an aglycone. This process can lead to the formation of erythrocentaurin and dihydroisocoumarin, which are believed to contribute to its pharmacological effects. The biosynthesis of swertiamarin involves complex pathways including the mevalonate and nonmevalonate pathways, culminating in the seco-iridoid pathway . The structural characterization through spectroscopic methods such as UV, FT-IR, and NMR has provided insights into its chemical behavior .

Swertiamarin exhibits a wide range of biological activities:

  • Hepatoprotective: Protects liver cells from damage.
  • Analgesic: Provides pain relief.
  • Anti-inflammatory: Reduces inflammation.
  • Antidiabetic: Helps in managing blood sugar levels.
  • Antioxidant: Scavenges free radicals and reduces oxidative stress.
  • Neuroprotective: Protects neuronal cells from degeneration.
  • Gastroprotective: Safeguards the gastrointestinal tract from damage.

The mechanisms underlying these activities involve modulation of various molecular targets including growth factors, inflammatory cytokines, protein kinases, and transcription factors .

The synthesis of swertiamarin can be achieved through natural extraction from plant sources or via synthetic routes. The natural extraction involves solvent optimization and liquid-liquid extraction techniques to enrich swertiamarin from plant materials. Synthetic approaches may involve enzymatic methods or chemical synthesis mimicking the natural biosynthetic pathways. The initial step generally starts with geraniol and includes multiple enzymatic reactions such as oxidation, reduction, glycosylation, and methylation .

Swertiamarin has significant potential in various applications:

  • Pharmaceuticals: Due to its diverse pharmacological properties, it is being researched for use in drug development for conditions like diabetes, cancer, and neurodegenerative diseases.
  • Nutraceuticals: Its antioxidant properties make it a candidate for dietary supplements aimed at enhancing health.
  • Cosmetics: Its skin-protective properties could be harnessed in cosmetic formulations.

Research into the interactions of swertiamarin with other compounds has revealed its potential synergistic effects when combined with various pharmaceutical agents. Studies indicate that it may enhance the efficacy of certain drugs while mitigating side effects. Furthermore, swertiamarin's ability to modulate signaling pathways makes it a valuable subject for interaction studies in drug development .

Swertiamarin shares structural and functional similarities with several other secoiridoids and glycosides. Here are some comparable compounds:

Compound NameSource PlantNotable Activities
ErythrocentaurinSwertia chirataAntioxidant, anti-inflammatory
LoganinGentiana luteaHepatoprotective, anti-inflammatory
GentiopicrosideGentiana luteaAntioxidant, hepatoprotective
SecologaninVarious Gentianaceae speciesAntimicrobial, anti-inflammatory

Uniqueness of Swertiamarin: What sets swertiamarin apart is its extensive range of biological activities combined with its relatively low toxicity profile. Its ability to modulate multiple molecular targets enhances its therapeutic potential compared to similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

374.12129689 g/mol

Monoisotopic Mass

374.12129689 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4038595T7Y

Other CAS

17388-39-5

Wikipedia

Swertiamarin

Dates

Modify: 2023-08-15
1: Leong XY, Thanikachalam PV, Pandey M, Ramamurthy S. A systematic review of the protective role of swertiamarin in cardiac and metabolic diseases. Biomed Pharmacother. 2016 Dec;84:1051-1060. doi: 10.1016/j.biopha.2016.10.044. Epub 2016 Oct 22. Review. PubMed PMID: 27780133.
2: Sonawane RD, Deore VB, Patil SD, Patil CR, Surana SJ, Goyal RK. Role of 5-HT2 receptors in diabetes: Swertiamarin seco-iridoid glycoside might be a possible 5-HT2 receptor modulator. Physiol Behav. 2015 May 15;144:66-72. doi: 10.1016/j.physbeh.2015.02.036. Epub 2015 Feb 21. Review. PubMed PMID: 25708274.
3: Song WZ. [General survey on medicinal plants of the Gentianaceae family in China]. Zhong Yao Tong Bao. 1986 Nov;11(11):3-7. Review. Chinese. PubMed PMID: 2952322.
4: Anyanwu GO, Nisar-ur-Rehman, Onyeneke CE, Rauf K. Medicinal plants of the genus Anthocleista--A review of their ethnobotany, phytochemistry and pharmacology. J Ethnopharmacol. 2015 Dec 4;175:648-67. doi: 10.1016/j.jep.2015.09.032. Epub 2015 Nov 11. Review. PubMed PMID: 26432351.

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